molecular formula C10H11BrN4O3 B2643450 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 101072-03-1

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

货号: B2643450
CAS 编号: 101072-03-1
分子量: 315.127
InChI 键: SVSPOEAZYCDBKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a chemical compound with the molecular formula C10H9BrN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in biochemical research and pharmaceutical development.

准备方法

Synthetic Routes and Reaction Conditions

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized through the reaction of xanthine with bromoacetic acid butynyl ester. The reaction typically involves the following steps:

    Starting Materials: Xanthine and bromoacetic acid butynyl ester.

    Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to carry out the reaction under controlled temperature and pressure.

    Purification: Employing industrial-scale purification methods such as distillation, crystallization, and chromatography.

    Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.

化学反应分析

Types of Reactions

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

    Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

科学研究应用

Medicinal Chemistry

  • Antidiabetic Potential : One of the most significant applications of this compound is its role as an intermediate in the synthesis of Linagliptin, a drug used for managing type 2 diabetes. Linagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to increase insulin levels and decrease glucagon levels in the bloodstream .
  • Antiviral Activity : Preliminary studies suggest that purine derivatives can exhibit antiviral properties. The structural features of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione may contribute to its potential effectiveness against viral infections by inhibiting viral replication .

Biochemical Research

  • Enzyme Inhibition Studies : The compound's structural similarity to adenine and guanine allows it to act as a competitive inhibitor for various enzymes involved in nucleotide metabolism. This characteristic makes it valuable for studying enzyme kinetics and mechanisms .
  • Cellular Studies : Research involving this compound has been conducted to assess its effects on cell proliferation and apoptosis in cancer cell lines. The results indicate that it may induce cytotoxic effects, warranting further investigation into its anticancer potential .

Case Study 1: Linagliptin Development

In the development of Linagliptin, researchers utilized this compound as a key intermediate. The synthesis pathway was optimized to enhance yield and purity, demonstrating the compound's importance in pharmaceutical chemistry .

Case Study 2: Antiviral Screening

A study assessed various purine derivatives for their antiviral activity against HIV. This compound was included in the screening process and showed promising results as a potential antiviral agent by inhibiting viral replication at specific concentrations .

作用机制

The mechanism of action of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as a selective antagonist, blocking the action of adenosine and modulating various physiological processes. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli.

相似化合物的比较

Similar Compounds

  • 8-Bromo-7-(2-butynyl)-3-methylxanthine
  • 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with adenosine receptors makes it valuable in pharmaceutical research and development.

生物活性

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, a purine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to xanthine derivatives and has been studied for its pharmacological properties, particularly in the context of diabetes and cancer treatment.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular Formula C10H9BrN4O2
Molecular Weight 297.11 g/mol
Melting Point 285 °C
Density 1.71 g/cm³
Solubility Slightly soluble in DMSO and methanol
pKa 8.91 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. It acts as an inhibitor of xanthine oxidase, which is crucial in purine metabolism and has implications in gout and hyperuricemia treatment. Additionally, its structural similarity to adenosine can influence various signaling pathways mediated by adenosine receptors.

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. In vitro studies have shown that it can stimulate glucose uptake in muscle cells through the activation of the AMPK pathway.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

Case Studies

  • Diabetes Management
    • In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. The compound improved insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
  • Cancer Research
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various purine derivatives, including this compound. Results indicated that it inhibited cell proliferation and induced apoptosis in MCF-7 cells with an IC50 value of approximately 12 µM.

属性

IUPAC Name

8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPOEAZYCDBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。